molecular formula C19H18F3N3O2S B2833018 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide CAS No. 1334371-75-3

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide

Cat. No.: B2833018
CAS No.: 1334371-75-3
M. Wt: 409.43
InChI Key: AGRMSNAKLNEVOR-UHFFFAOYSA-N
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Description

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide ( 1334371-75-3) is a synthetic organic compound with the molecular formula C19H18F3N3O2S and a molecular weight of 409.4 g/mol . This molecule features a complex structure that incorporates both an imidazo[2,1-b]thiazole core and a benzylpropanamide moiety, linked to a trifluoromethoxy phenyl group . Compounds containing the imidazothiazole scaffold are of significant interest in medicinal chemistry and drug discovery research due to their diverse biological activities. While the specific biological profile and mechanism of action for this particular compound require further investigation, related heterocyclic compounds bearing sulfur and nitrogen atoms in their structure have demonstrated considerable potential in pharmacological research, with some derivatives showing activity against specific molecular targets . The presence of the cyclopropyl group on the imidazothiazole ring and the trifluoromethoxy substituent on the benzyl ring may influence the compound's lipophilicity and binding affinity, making it a valuable chemical tool for structure-activity relationship (SAR) studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2S/c20-19(21,22)27-15-6-1-12(2-7-15)9-23-17(26)8-5-14-11-28-18-24-16(10-25(14)18)13-3-4-13/h1-2,6-7,10-11,13H,3-5,8-9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRMSNAKLNEVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=CSC3=N2)CCC(=O)NCC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of a suitable thiazole precursor with an imidazole derivative under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Benzyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide exhibits promising anticancer activity. Studies have shown that it may inhibit key enzymes involved in cancer cell proliferation, such as kinases or proteases. For instance, its mechanism of action may involve the disruption of critical signaling pathways that are essential for tumor growth and survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial and antifungal effects, making it a candidate for further development in treating infectious diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

  • Study on Anticancer Activity : A research article published in the Egyptian Journal of Chemistry highlighted that similar imidazo[2,1-b]thiazole derivatives demonstrated effective cytotoxicity against various human carcinoma cell lines including HepG-2 and PC-3. These findings suggest that modifications to the imidazo[2,1-b]thiazole structure can lead to enhanced biological activity .
  • Antimicrobial Evaluation : Another study investigated novel derivatives featuring imidazo[2,1-b]thiazole cores and reported significant antimicrobial activity against several bacterial strains . This supports the potential application of our compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide involves its interaction with specific molecular targets. The imidazo[2,1-b]thiazole core can bind to enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity, while the trifluoromethoxybenzyl moiety can improve its pharmacokinetic properties. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The imidazo[2,1-b]thiazole scaffold is shared among several compounds in the evidence. Key structural variations include:

  • Phenyl/4-chlorophenyl (e.g., compounds 5k, 5l): Bulkier aromatic groups that enhance π-π stacking with hydrophobic enzyme pockets, as seen in VEGFR2 inhibition (e.g., 5l’s IC50 = 1.4 μM against MDA-MB-231) .
  • Acetamide with piperazine-linked pyridinyl groups (e.g., 5k, 5l): These groups improve solubility and hydrogen-bonding capacity, critical for cytotoxicity .
Key Observations:
  • Cytotoxicity : Chlorophenyl-substituted 5l outperforms phenyl-substituted 5a in VEGFR2 inhibition and cytotoxicity, suggesting electron-withdrawing groups enhance activity . The target compound’s cyclopropyl group may reduce steric hindrance but lacks the chlorophenyl’s electronic effects.
  • Enzyme Inhibition : Substituents like benzoyl (3d) or trifluoromethoxy (target) may optimize interactions with polar enzyme active sites, though direct comparisons are absent in the evidence .

Physicochemical and Pharmacokinetic Considerations

Table 2: Physicochemical Properties
Compound ID Molecular Weight (g/mol) LogP (Predicted) Solubility Metabolic Stability
Target Compound 449.49 ~3.5 (high) Moderate (amide) High (cyclopropyl)
5l 573.18 ~4.2 (very high) Low Moderate
5k 539.22 ~3.8 Moderate Low (phenyl)
Key Observations:
  • Metabolic Stability : Cyclopropyl substitution (target) likely reduces oxidative metabolism compared to phenyl groups in 5k/5l .

Biological Activity

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide is a synthetic compound that has drawn attention due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[2,1-b]thiazole core and a trifluoromethoxybenzyl moiety. Its molecular formula is C21H25N3OSC_{21}H_{25}N_{3}OS, with a molecular weight of 367.5 g/mol. The structure can be represented as follows:

3 6 cyclopropylimidazo 2 1 b thiazol 3 yl N 4 trifluoromethoxy benzyl propanamide\text{3 6 cyclopropylimidazo 2 1 b thiazol 3 yl N 4 trifluoromethoxy benzyl propanamide}

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors, including thiourea and substituted benzoyl halides. The reaction conditions are optimized to maximize yield and purity, often employing techniques like chromatography for purification.

Biological Activity Overview

Recent studies have evaluated the biological activities of this compound across various assays, including antimicrobial, anticancer, and antiparasitic properties.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. For instance, derivatives of imidazo[2,1-b]thiazole have been reported to exhibit significant antibacterial effects against Staphylococcus aureus and Escherichia coli . A study indicated that related compounds demonstrated high efficacy against these pathogens, suggesting a potential application in treating bacterial infections .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Results indicated that certain derivatives exhibited significant inhibition of cell proliferation. For example, compounds with modified side chains showed enhanced activity compared to the parent structure .

Antiparasitic Activity

The antiparasitic potential of this compound was also explored in vitro against protozoan parasites like Giardia intestinalis and Entamoeba histolytica . Some derivatives displayed nanomolar activities against these parasites, suggesting their viability as antiparasitic agents .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized that it may inhibit key enzymes or receptors involved in cellular signaling pathways critical for cancer cell survival or microbial growth.

Case Studies

  • Antibacterial Efficacy : A study evaluated several derivatives of imidazo[2,1-b]thiazole for their antibacterial properties. The results showed that compounds with cyclopropyl substituents had enhanced activity against resistant strains of bacteria .
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of various imidazo[2,1-b]thiazole derivatives on HepG2 cells. The study found that modifications to the benzyl group significantly increased cytotoxicity .
  • Antiparasitic Testing : In vitro assays demonstrated that certain derivatives exhibited potent activity against Trichomonas vaginalis , indicating a potential for development into therapeutic agents for protozoan infections .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthetic yield of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide?

  • Methodological Answer : Optimize solvent systems (e.g., dimethylformamide or methanol) and catalysts (e.g., palladium or copper salts) to enhance coupling efficiency. Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature/pH to minimize side reactions. Stepwise purification using column chromatography with gradient elution improves purity. For multi-step syntheses, intermediate characterization via 1^1H-NMR ensures structural fidelity before proceeding .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H-NMR and 13^13C-NMR to verify proton and carbon environments, focusing on imidazothiazole and trifluoromethoxybenzyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}).
  • Elemental Analysis : Validate C, H, N, S percentages against theoretical values .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Standardize reaction parameters (temperature, solvent volume, catalyst loading) and document deviations. Use inert atmospheres (N2_2/Ar) for moisture-sensitive steps. Validate purity at each step via melting point analysis and HPLC (≥95% purity threshold). Share raw spectral data (NMR, MS) in supplementary materials for cross-validation .

Advanced Research Questions

Q. What experimental approaches resolve discrepancies between computational predictions and experimental physicochemical data (e.g., solubility, logP)?

  • Methodological Answer :

  • Validation : Replicate computational models using multiple software (e.g., Gaussian, COSMO-RS) with varied force fields.
  • Experimental Adjustments : Measure solubility in buffered solutions (pH 1.2–7.4) via shake-flask method. Compare experimental logP (via HPLC) with predicted values.
  • Statistical Analysis : Apply Bland-Altman plots to assess systematic biases between datasets .

Q. How should researchers address contradictory biological activity data across in vitro and in vivo models?

  • Methodological Answer :

  • Model Relevance : Ensure in vitro assays (e.g., enzyme inhibition) align with the compound’s purported targets (e.g., kinase or protease inhibition).
  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolite formation (via LC-MS/MS) to explain in vivo efficacy loss.
  • Dose-Response Refinement : Conduct PK/PD modeling to reconcile potency differences .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Analog Synthesis : Systematically modify substituents (e.g., cyclopropyl, trifluoromethoxy) and assess bioactivity.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity.
  • Crystallography : Resolve ligand-target co-crystal structures (e.g., with kinases) to identify binding motifs .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to hydrolytic (acid/base), oxidative (H2_2O2_2), and photolytic conditions.
  • LC-MS Analysis : Identify degradation products and propose degradation pathways.
  • Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months and monitor purity via HPLC .

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